1,10-Phenanthrolin-4-ol
Overview
Description
1,10-Phenanthrolin-4-ol is a ligand used in mild, copper (II)-catalyzed cross-coupling of organoboronic acids and sulfinate salts, leading to aryl- and alkenylsulfones .
Synthesis Analysis
1,10-Phenanthrolin-4-ol has been used in the synthesis of a series of mono-N-oxides of 1,10-phenanthrolines. The parent compounds were oxidized by a green oxidant, peroxomonosulfate ion in acidic aqueous solution . It has also been used as a ligand in base-metal catalysts for alkene hydrosilylation .Molecular Structure Analysis
The molecular formula of 1,10-Phenanthrolin-4-ol is C12H8N2O . The structure of the molecule has been determined from the potential energy scan by varying the dihedral angles at B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
1,10-Phenanthrolin-4-ol has been used in copper-catalyzed cascade reactions . It has also been used in iron-catalyzed alkene hydrosilylation . The reaction of 1,10-phenanthroline and dicyanamide ligands with Cu(II) and Co(II) nitrates afforded the complexes .Physical And Chemical Properties Analysis
1,10-Phenanthrolin-4-ol has a molecular weight of 196.21 . Its absorption and electrochemical properties can be tuned by introducing or modifying substituents in its structure .Scientific Research Applications
DNA Binding and Biological Activity
1,10-Phenanthrolines, including its methylated derivatives, are significant in the study of DNA binding and biological activity. They are used in synthesizing platinum(II) complexes which show varying cytotoxicities against certain cell lines, indicating potential applications in cancer research (Brodie, Collins, & Aldrich-Wright, 2004).
Luminescent Molecules and Metal Complexes
These compounds are versatile building blocks for creating UV-Vis-NIR luminescent organic derivatives and coordination compounds with various metal ions. These have applications in analytical and technological fields (Accorsi, Listorti, Yoosaf, & Armaroli, 2009).
Chemosensing of Cations and Anions
Derivatives of 1,10-phenanthroline are used in designing chemosensors for cations and anions, relevant in environmental and biological systems. These compounds can detect changes in photophysical properties indicative of specific analytes (Alreja & Kaur, 2016).
Electrochemistry and Sensing Applications
1,10-Phenanthroline plays a role in electrochemistry, particularly in the selective recognition of ions like copper and in hydrogen peroxide sensing. Its interactions on surfaces like carbon nanotubes have been studied for these purposes (Gayathri & Kumar, 2014).
Photodynamic Herbicides
As a photodynamic herbicide modulator, 1,10-phenanthroline derivatives can induce specific responses in plants, like the accumulation of tetrapyrroles. This suggests potential applications in agriculture and plant science (Nandihalli & Rebeiz, 1991).
Synthesis of Organic Salts
In medicinal chemistry, 1,10-phenanthroline derivatives are synthesized to form organic salts. These salts have shown promise in antimicrobial applications, suggesting potential use in drug development (Abebe et al., 2018).
Antitumoral Activity
Certain derivatives of 1,10-phenanthroline are studied for their potential antitumoral activity, indicating their use in cancer research and treatment strategies [(Dumitrascu et al., 2009)](https://consensus.app/papers/110‐phenanthroline-derivatives-antitumoral-activity-dumitrascu/1c0e6a951cf75581bef9462f65893e01/?utm_source=chatgpt).
Modulation of Cellular Energy Metabolism
1,10-Phenanthroline has been used to study its effects on enzymes involved in cellular energy metabolism. Its modulatory properties suggest applications in biochemical and physiological research (Gerber, Bredy, & Kahl, 1996).
Electron Transport Materials in OLEDs
Derivatives of 1,10-phenanthroline are being investigated for use in organic light-emitting diodes (OLEDs) due to their electron transport properties. This research has implications in the development of more efficient and stable OLEDs (Kim et al., 2017).
Chemical Grafting and Spin-Crossover Complexes
The versatility of 1,10-phenanthroline allows for its use in chemical grafting and the development of spin-crossover complexes. This has applications in materials science and nanotechnology (Mörtel et al., 2020).
Role in Chemiluminescence
1,10-Phenanthroline is integral in the study of chemiluminescence, particularly in metal analysis. Understanding its role in this process is crucial for developing more accurate analytical methods (Xiao et al., 2002).
Solar Cell Applications
Research on 1,10-phenanthroline derivatives in solar cell applications, particularly dye-sensitized solar cells, is ongoing. This is part of the effort to develop more environmentally friendly and efficient solar energy technologies (Çakar, 2019).
Conjugated Polymers
1,10-Phenanthroline derivatives are being used to create conjugated polymers with potential as luminescent chemosensor materials. This research is significant in the field of material science and sensor technology (Wang et al., 2016).
Synthesis of Fluorine-Containing Derivatives
The synthesis of novel fluorine-containing 1,10-phenanthrolines is an area of interest in organic chemistry, with potential applications in medicinal chemistry and materials science (Shibata et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-1,10-phenanthrolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-10-5-7-14-12-9(10)4-3-8-2-1-6-13-11(8)12/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYBEGHUZQSYII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C(=O)C=CN3)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395726 | |
Record name | 1,10-Phenanthrolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Phenanthrolin-4-ol | |
CAS RN |
23443-31-4 | |
Record name | 1,10-Phenanthrolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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